3-Amino-2-phenoxypropanoic acid hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Amino-2-phenoxypropanoic acid hydrochloride is C9H12ClNO3. The InChI code is 1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-phenoxypropanoic acid hydrochloride is 217.65 g/mol. It is a powder at room temperature .Scientific Research Applications
Optical Resolution in Chemical Synthesis
Studies have demonstrated methods for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which is structurally related to 3-Amino-2-phenoxypropanoic acid hydrochloride. These methods involve optical resolutions and the examination of racemic structures for preferential crystallization, highlighting the compound's utility in enantiomer separation and synthesis of optically active compounds (Shiraiwa et al., 2003; Shiraiwa et al., 2006; Shiraiwa et al., 2007).
Intermediate for Synthesis of Nonracemic Compounds
3-Amino-2-phenoxypropanoic acid hydrochloride can be utilized in the synthesis of enantiomerically pure compounds. This includes its use in creating 3-aryloxy-2-hydroxypropanoic acids, which serve as intermediates in synthesizing nonracemic 4-aminochroman-3-ols, indicating its role in the synthesis of complex organic molecules (Bredikhina et al., 2014).
Enzyme-Catalyzed Synthesis
3-Amino-2-phenoxypropanoic acid hydrochloride has been used in enzyme-catalyzed processes. For instance, the compound has been involved in lipase-catalyzed enantiomer separation of various compounds, illustrating its versatility in biocatalysis and enzyme-mediated synthetic processes (Kamal et al., 2007).
Building Block for Chemical Synthesis
The compound is considered a potential building block for organic synthesis and high-performance polymers. Its derivates like 3-hydroxypropanoic acid are explored for their potential in eco-sustainable processes, marking the compound's significance in green chemistry and industrial applications (Pina et al., 2011; Jers et al., 2019).
Role in Pharmacological Research
Though the requirements specified to exclude drug use and dosage information, it's worth noting that derivatives of 3-Amino-2-phenoxypropanoic acid hydrochloride have been explored in pharmacological contexts, such as in the synthesis of potential immunosuppressive drugs, which underscores the broader significance of the compound in medical research (Kiuchi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-phenoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNQIDGUHNFNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenoxypropanoic acid hydrochloride |
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